molecular formula C18H17ClFN3O2 B2917692 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-30-5

1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2917692
CAS No.: 894032-30-5
M. Wt: 361.8
InChI Key: MNOWQSZLNOQGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C18H17ClFN3O2 and its molecular weight is 361.8. The purity is usually 95%.
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Scientific Research Applications

CNS Activity and Anxiolytic Properties

A study by Rasmussen et al. (1978) revealed that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are chemically related to the compound , demonstrated anxiolytic activity. This class of compounds, with certain phenyl substitutions, showed potent muscle-relaxant properties, which were centrally mediated. This suggests that compounds structurally similar to 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea might be explored for central nervous system applications, particularly for anxiolytic and muscle-relaxant effects (Rasmussen et al., 1978).

Orexin Receptor Mechanisms and Compulsive Behavior

Piccoli et al. (2012) investigated the effects of various urea derivatives on compulsive food consumption and binge eating in rats. They found that specific urea derivatives, such as GSK1059865 and SB-649868, effectively reduced binge eating behaviors without affecting normal food intake. This study indicates the potential of urea derivatives in the treatment of compulsive eating disorders (Piccoli et al., 2012).

Metal Ion-Binding Properties

Knobloch, Linert, and Sigel (2005) explored the metal ion-binding properties of uridine-type ligands, including compounds like 5-fluorouridine. They found that these compounds show interaction with various metal ions, suggesting possible applications in the study of metal ion binding in biological systems (Knobloch, Linert, & Sigel, 2005).

Urea Derivatives and Cell Division Regulation

Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of certain urea derivatives, such as CPPU and TDZ, in in vitro plant morphogenesis studies. These compounds have been found to positively regulate cell division and differentiation, highlighting their potential use in agriculture and plant biology research (Ricci & Bertoletti, 2009).

Interaction with Fluoride Ions

Boiocchi et al. (2004) investigated the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, including fluoride ions. Their study revealed unique interactions leading to hydrogen bonding and proton transfer, which could be significant in understanding the chemical behavior of similar urea derivatives in the presence of fluoride ions (Boiocchi et al., 2004).

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-11-5-6-12(19)7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWQSZLNOQGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.